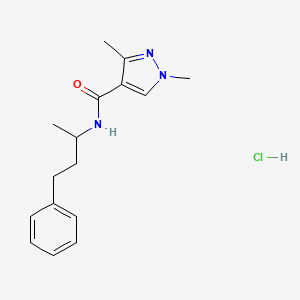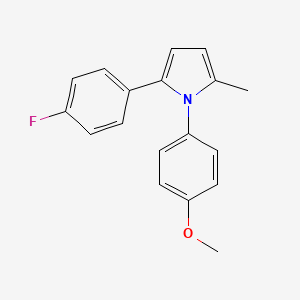
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole is a chemical compound that has received significant attention in recent years due to its potential applications in scientific research. This compound is also known as FMP or FMPP and is a member of the pyrrole family of compounds. It is a synthetic compound that is mainly used for research purposes and has not been approved for any medical use.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Pyrrole-based compounds have been widely explored for their pharmaceutical applications due to the pyrrole ring's significance in drug discovery. These compounds have shown a variety of biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and membrane permeability, making fluorinated pyrrole derivatives interesting candidates for drug development. For instance, bioactive pyrrole-based compounds with target selectivity have been highlighted for their anticancer, antimicrobial, and antiviral activities with specific biological targets identified, indicating the potential for designing more selective and potent therapeutic agents (Li Petri et al., 2020).
Environmental Science
The environmental fate and degradation of fluorinated compounds have been subjects of extensive study due to their widespread use and persistence. Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the challenges in assessing the environmental impact and degradation pathways of these compounds. Such research is crucial for understanding the environmental behavior of fluorinated pyrrole derivatives and developing strategies for mitigating their potential environmental risks (Liu & Avendaño, 2013).
Materials Science
Fluorinated molecules, including pyrrole derivatives, are also of interest in materials science, particularly for their application in the development of advanced materials with unique properties, such as high thermal and chemical stability. For example, the review on fluoropolymers outlines their distinct properties and applications, suggesting that fluorinated pyrrole compounds could contribute to the development of new materials with enhanced performance (Henry et al., 2018).
Safety And Hazards
As with any chemical compound, handling “2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices1.
Future Directions
The study of organic compounds is a vast field with many potential directions. The compound you mentioned could be of interest in medicinal chemistry, materials science, or other areas of research. However, without more specific information, it’s hard to predict what those future directions might be2.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis, more specific information or experimental data would be needed. If you have more details or if there’s a specific aspect you’re interested in, feel free to ask!
properties
IUPAC Name |
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-13-3-12-18(14-4-6-15(19)7-5-14)20(13)16-8-10-17(21-2)11-9-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAMWGXHALXYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2956173.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2956175.png)
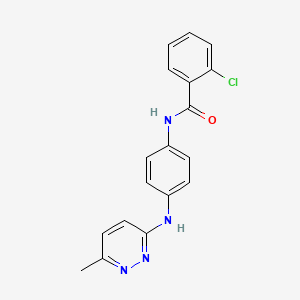
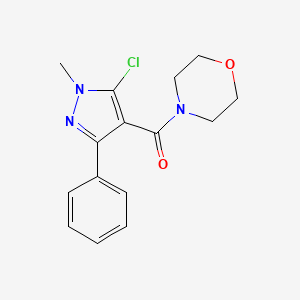
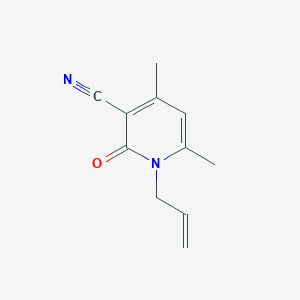
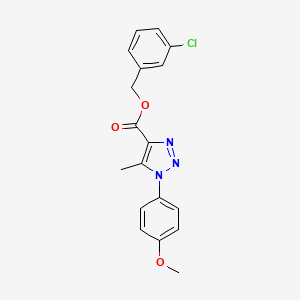
![N-(3-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2956184.png)
![3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2956185.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2956187.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2956191.png)
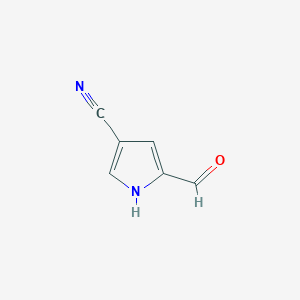
![N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2956194.png)
